molecular formula C22H28N2O4S B6571376 3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946260-97-5

3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B6571376
CAS No.: 946260-97-5
M. Wt: 416.5 g/mol
InChI Key: GPWXTPYSYBLCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic small molecule featuring a tetrahydroquinoline (THQ) core modified with a propane-1-sulfonyl group at the 1-position and a propanamide side chain at the 6-position. This compound shares structural similarities with opioid receptor modulators, particularly mixed-efficacy µ-opioid receptor (MOR) agonists, but its exact pharmacological profile remains less characterized compared to analogs in the literature .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-15-29(26,27)24-14-4-5-18-16-19(9-12-21(18)24)23-22(25)13-8-17-6-10-20(28-2)11-7-17/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWXTPYSYBLCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, focusing on substituent effects, receptor interactions, and pharmacological data where available.

Structural Analogues with Tetrahydroquinoline Cores

Compound Name Key Substituents Molecular Weight Key Findings Reference
Target Compound 1-(Propane-1-sulfonyl), 6-(3-(4-methoxyphenyl)propanamide) ~430.5 (estimated) Limited direct pharmacological data; structural similarity suggests potential MOR/KOR modulation.
4g () 1-(Cyclobutanecarbonyl), 6-benzyl 554.6 Exhibited mixed MOR agonist/antagonist activity with partial efficacy (EC₅₀ = 12 nM at MOR). Enhanced metabolic stability compared to benzamide analogs.
14k () 1-(Naphthalen-1-ylmethyl) 502.1 Demonstrated potent MOR agonism (EC₅₀ = 8 nM) but lower selectivity due to naphthyl hydrophobicity.
8b () 1-(5-Methoxy-2,3-dihydro-1H-inden-2-ylmethyl) 522.1 Improved κ-opioid receptor (KOR) selectivity (KOR EC₅₀ = 15 nM vs. MOR EC₅₀ = 85 nM) due to methoxy-indenyl group.
Compound 11 () 4-Methylsulfonylphenyl, 6-methoxynaphthalen-2-yl 383.4 Non-opioid; COX-2 inhibitory activity (IC₅₀ = 0.8 μM) attributed to sulfone and naphthyl groups.

Substituent-Driven Pharmacological Differences

  • Sulfonyl vs. Carbonyl Groups : The propane-1-sulfonyl group in the target compound enhances metabolic stability compared to cyclobutanecarbonyl (4g) or furan-2-carbonyl () derivatives, which are prone to esterase-mediated hydrolysis .
  • Aromatic Moieties: The 4-methoxyphenyl group in the target compound may reduce off-target effects compared to naphthalenyl (14k) or benzyl (4g) substituents, which increase lipophilicity and nonspecific binding .
  • Positional Isomerism : The 6-position of the propanamide group (target compound) versus 7-position () affects receptor binding. For example, 6-substituted THQ derivatives generally show higher MOR affinity due to better alignment with receptor subpockets .

Functional Comparisons with Opioid Propanamides

  • Para-Methoxyfentanyl (): A Schedule I opioid with a piperidinyl-propanamide structure. Unlike the target compound, it lacks the THQ core but shares the 4-methoxyphenyl group, contributing to high MOR affinity (EC₅₀ < 1 nM) but severe respiratory depression .
  • Naltrindole Analogues (): Delta opioid receptor (DOR) antagonists like naltrindole attenuate morphine tolerance. The target compound’s sulfonyl-THQ scaffold may offer a safer profile by avoiding DOR-mediated side effects .

Inferred Pharmacokinetic Properties

  • Solubility : The 4-methoxyphenyl and sulfonyl groups likely improve water solubility compared to purely hydrophobic analogs (e.g., 14k) .
  • Metabolism : Sulfonamide-containing compounds (target, ) resist CYP3A4-mediated oxidation better than carbonyl derivatives (4g, 8b) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.